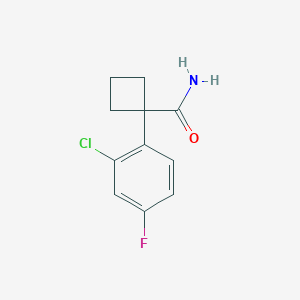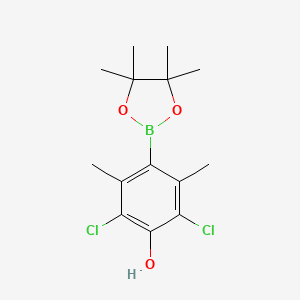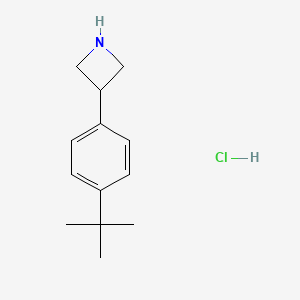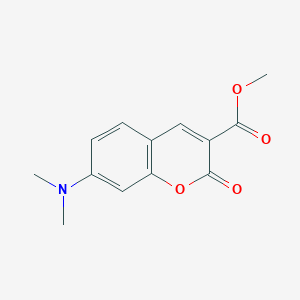
5,6-Dibromo-3-methylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dibromo-3-methylindole is a brominated derivative of indole, a significant heterocyclic compound Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-3-methylindole typically involves the bromination of 3-methylindole. One common method is the treatment of methyl indole-3-carboxylate with bromine in acetic acid, which gives methyl 5,6-dibromoindole-3-carboxylate. This intermediate can then be converted to this compound via a one-pot, microwave-mediated ester hydrolysis and decarboxylation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis can enhance reaction efficiency and reduce production time.
化学反応の分析
Types of Reactions: 5,6-Dibromo-3-methylindole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Cross-Coupling Reactions: The presence of bromine atoms makes it suitable for Suzuki–Miyaura coupling reactions, which form carbon-carbon bonds under mild conditions.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid is commonly used for the bromination of indole derivatives.
Cross-Coupling: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products:
科学的研究の応用
5,6-Dibromo-3-methylindole has several applications in scientific research:
作用機序
The mechanism of action of 5,6-Dibromo-3-methylindole involves its interaction with various molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to participate in diverse chemical reactions. In biological systems, indole derivatives can modulate cellular signaling pathways, leading to effects such as apoptosis and cell cycle regulation .
類似化合物との比較
5-Bromoindole: Another brominated indole derivative with similar reactivity but fewer bromine atoms.
3-Methylindole: The parent compound without bromine substitution.
Indole-3-carbinol: A naturally occurring indole derivative with distinct biological activities.
特性
分子式 |
C9H7Br2N |
|---|---|
分子量 |
288.97 g/mol |
IUPAC名 |
5,6-dibromo-3-methyl-1H-indole |
InChI |
InChI=1S/C9H7Br2N/c1-5-4-12-9-3-8(11)7(10)2-6(5)9/h2-4,12H,1H3 |
InChIキー |
RSGLMGUAYHRGNL-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC2=CC(=C(C=C12)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 8-cyano-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13697451.png)

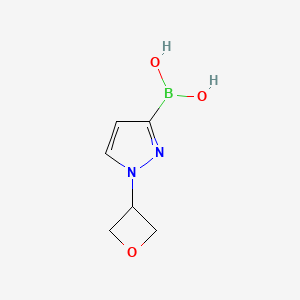
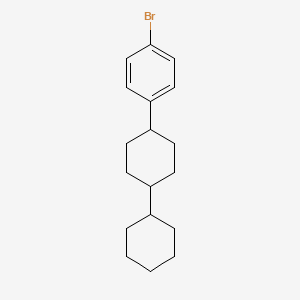
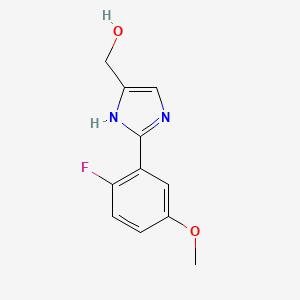
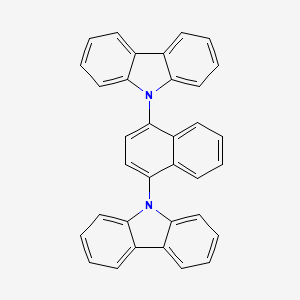
![Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate](/img/structure/B13697481.png)

